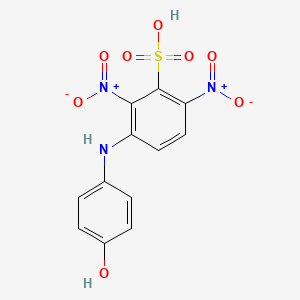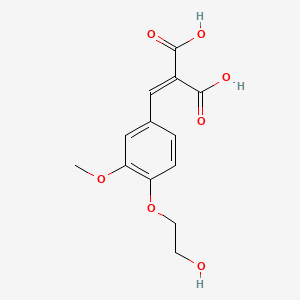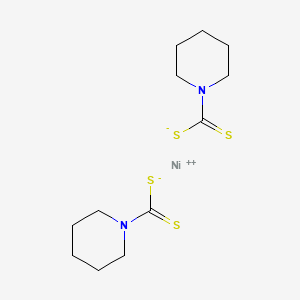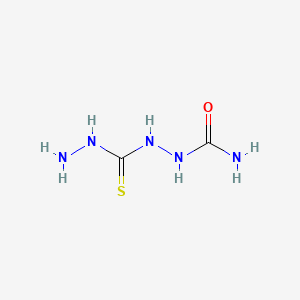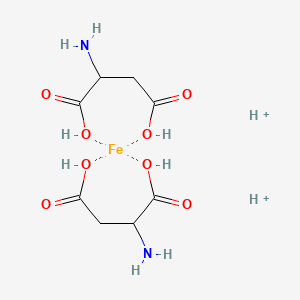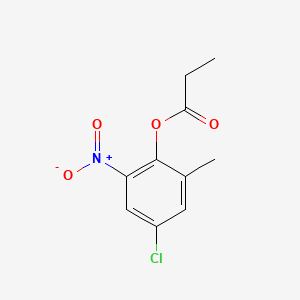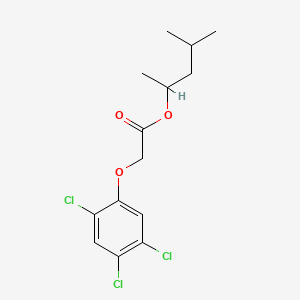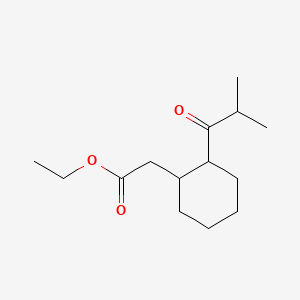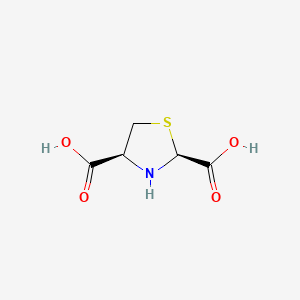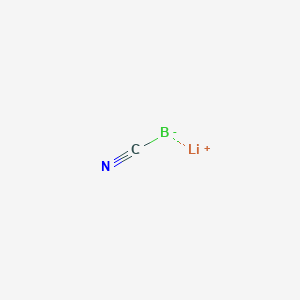
2-(2-Hydroxyethoxy)ethanol;urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethoxy)ethanol;urea is a compound that combines the properties of both 2-(2-Hydroxyethoxy)ethanol and urea. Urea, on the other hand, is a well-known compound used in fertilizers, plastics, and pharmaceuticals . The combination of these two compounds results in a versatile chemical with a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Hydroxyethoxy)ethanol typically involves the ethoxylation of ethanol, where ethanol reacts with ethylene oxide to form the desired product . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
For the preparation of urea, the most common industrial method is the Bosch-Meiser urea process, which involves the reaction of ammonia with carbon dioxide at high temperature and pressure to form ammonium carbamate, which is then dehydrated to produce urea .
Industrial Production Methods
In industrial settings, 2-(2-Hydroxyethoxy)ethanol is produced in large quantities using continuous reactors that allow for precise control of reaction conditions . Urea production, on the other hand, is typically carried out in large-scale plants equipped with high-pressure reactors and efficient separation units to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Urea can participate in hydrolysis, condensation, and decomposition reactions. For example, urea can be hydrolyzed to form ammonia and carbon dioxide under acidic or basic conditions .
Major Products Formed
The oxidation of 2-(2-Hydroxyethoxy)ethanol typically results in the formation of glycolic acid and other related compounds . Reduction reactions can yield ethylene glycol and other alcohols . Substitution reactions can produce a variety of ethers and esters depending on the reagents used .
Hydrolysis of urea produces ammonia and carbon dioxide, while condensation reactions can lead to the formation of biuret and other polyureas .
Scientific Research Applications
2-(2-Hydroxyethoxy)ethanol is widely used as a solvent in the formulation of paints, inks, and coatings due to its excellent solvency properties . It is also used in the production of personal care products, such as cosmetics and lotions, where it acts as a humectant and emollient .
Urea has numerous applications in scientific research, particularly in the fields of chemistry and biology. It is used as a denaturant in protein studies, as a nitrogen source in cell culture media, and as a stabilizer in various biochemical assays . In medicine, urea is used in topical formulations to treat dry and rough skin conditions .
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethanol primarily involves its ability to dissolve a wide range of substances, making it an effective solvent . Its hydroxyl groups can form hydrogen bonds with other molecules, enhancing its solvency properties .
Urea exerts its effects through multiple mechanisms. In biological systems, urea can disrupt hydrogen bonding in proteins, leading to denaturation . It also acts as a humectant, attracting and retaining moisture in the skin, which is beneficial in topical formulations .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: Similar to 2-(2-Hydroxyethoxy)ethanol, this compound is also used as a solvent in various industrial applications.
Ethylene glycol: A related compound that is widely used as an antifreeze and in the production of polyester fibers.
Biuret: A compound similar to urea, formed through the condensation of two urea molecules.
Uniqueness
2-(2-Hydroxyethoxy)ethanol is unique due to its combination of hydroxyl and ether functional groups, which provide it with excellent solvency properties and compatibility with a wide range of substances . Urea’s versatility as a nitrogen source and its ability to disrupt hydrogen bonding in proteins make it a valuable compound in both industrial and scientific applications .
Properties
CAS No. |
71343-02-7 |
|---|---|
Molecular Formula |
C5H14N2O4 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethanol;urea |
InChI |
InChI=1S/C4H10O3.CH4N2O/c5-1-3-7-4-2-6;2-1(3)4/h5-6H,1-4H2;(H4,2,3,4) |
InChI Key |
GZDLXNRORJQRCY-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)O.C(=O)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


